

An In-depth Technical Guide to Methyl Ethanesulfonate: Chemical Properties and Structure

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl ethanesulfonate (MES), with the CAS number 1912-28-3, is an organic compound classified as a sulfonate ester. It is a colorless to pale yellow liquid that is soluble in water and organic solvents[1]. The molecule consists of a methyl group attached to an ethanesulfonate moiety, a structural feature that imparts significant reactivity[1]. MES is primarily known for its role as an alkylating agent, which makes it a valuable reagent in various chemical syntheses and a compound of interest in biological research, particularly in studies of mutagenesis[1]. Its potential to induce genetic mutations necessitates careful handling in laboratory settings[1]. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of methyl ethanesulfonate.

Chemical Structure and Identification

The structural formula and key identifiers for **methyl ethanesulfonate** are provided below.

Chemical Structure Diagram

Caption: Chemical structure of **methyl ethanesulfonate**.

Identifiers



Identifier	Value	
IUPAC Name	methyl ethanesulfonate	
CAS Number	1912-28-3	
Molecular Formula	C ₃ H ₈ O ₃ S	
Molecular Weight	124.16 g/mol	
SMILES	CCS(=O)(=O)OC	
InChI	InChI=1S/C3H8O3S/c1-3-7(4,5)6-2/h3H2,1-2H3	
Synonyms	Ethanesulfonic acid, methyl ester; Methyl ethane sulphonate; Methyl ethylsulfonate	

Physicochemical Properties

A summary of the key physicochemical properties of **methyl ethanesulfonate** is presented in the following table.

Property	Value	Reference
Physical State	Colorless to pale yellow liquid	[1]
Boiling Point	214 °C	[2]
Density	1.177 g/cm ³	[2]
Refractive Index	1.4661 (estimate)	[2]
Flash Point	84 °C	[2]
Solubility	Soluble in water and organic solvents	[1]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **methyl ethanesulfonate**.



- ¹H NMR: Data available on PubChem.
- ¹³C NMR: Data available on PubChem.
- Mass Spectrometry (GC-MS): Data available on PubChem and the NIST WebBook[1].
- Infrared (IR) Spectroscopy: Data available on PubChem.

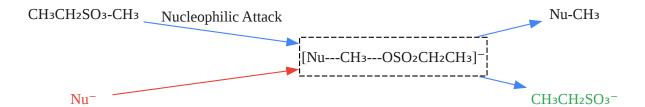
Chemical Properties and Reactivity

Methyl ethanesulfonate's chemical behavior is dominated by its function as an alkylating agent. The electron-withdrawing sulfonate group makes the methyl group susceptible to nucleophilic attack.

Reactivity with Nucleophiles

Methyl ethanesulfonate readily reacts with a variety of nucleophiles, such as amines and alcohols, leading to the formation of new sulfonate esters or other methylated products[1]. The general mechanism involves the nucleophilic attack on the methyl carbon, with the ethanesulfonate anion acting as a good leaving group.

Reaction with a Generic Nucleophile (Nu⁻)



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Caption: General mechanism of nucleophilic substitution on **methyl ethanesulfonate**.

Experimental Protocols Synthesis of Methyl Ethanesulfonate



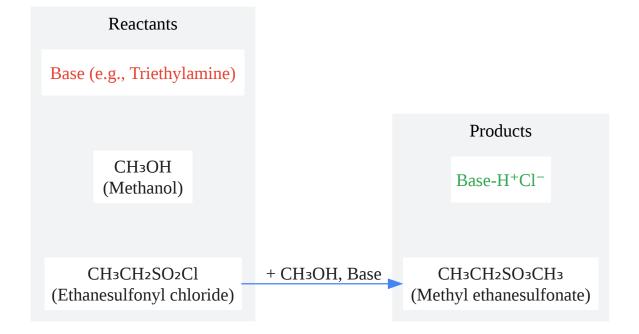
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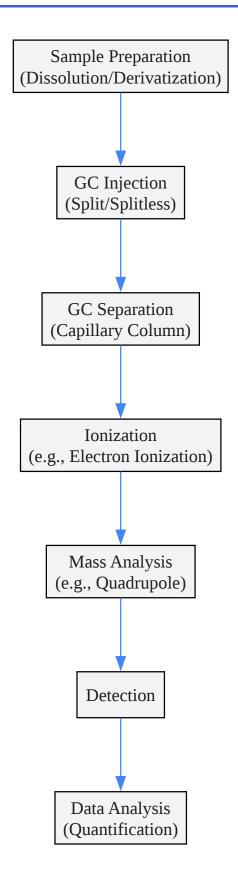
While several synthetic routes exist, a common laboratory-scale preparation involves the reaction of ethanesulfonyl chloride with methanol in the presence of a base to neutralize the HCl byproduct.

Reaction Scheme









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References

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